molecular formula C8H9ClO B6159684 3-chloro-2-ethylphenol CAS No. 1227417-88-0

3-chloro-2-ethylphenol

Cat. No.: B6159684
CAS No.: 1227417-88-0
M. Wt: 156.6
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Description

3-Chloro-2-ethylphenol ( 1227417-88-0) is an organic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . This phenol derivative features both a chloro and an ethyl functional group on its aromatic ring, a structure that makes it a valuable intermediate in synthetic organic chemistry . Researchers utilize such substituted phenols in various fields, including medicinal chemistry for the development of novel pharmacologically active compounds and in materials science for the synthesis of advanced polymers . The compound is characterized by its LogP value of 3.23, indicating moderate lipophilicity, a polar surface area of 20 Ų, and one hydrogen bond donor and acceptor each . It is available in high purity levels, typically 95% or higher, from multiple suppliers with various pack sizes ranging from 100 mg to 5 g . Please note that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Handle with care and refer to the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

CAS No.

1227417-88-0

Molecular Formula

C8H9ClO

Molecular Weight

156.6

Purity

95

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 3 Chloro 2 Ethylphenol

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the chloro and ethyl groups onto the phenol (B47542) backbone in a minimal number of steps, primarily through electrophilic aromatic substitution. However, controlling the position of substitution to achieve the 1,2,3-pattern (OH, ethyl, chloro) is a significant challenge.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org The synthesis of 3-chloro-2-ethylphenol via EAS can be theoretically approached in two ways: the chlorination of 2-ethylphenol (B104991) or the ethylation of 3-chlorophenol (B135607).

In the case of chlorinating 2-ethylphenol , the starting material possesses two activating, ortho-, para-directing groups: the hydroxyl (-OH) group and the ethyl (-C₂H₅) group. The powerful directing effect of the hydroxyl group favors substitution at the positions ortho (position 6) and para (position 4) to it. This leads to the formation of 6-chloro-2-ethylphenol and 4-chloro-2-ethylphenol as the major products, making the desired 3-chloro isomer difficult to obtain in significant yields through this method. nih.govnih.gov

Alternatively, the Friedel-Crafts ethylation of 3-chlorophenol involves introducing an ethyl group to a chlorinated phenol ring. learncbse.in Here, the hydroxyl group directs the incoming ethyl electrophile to positions 2, 4, and 6, while the deactivating, ortho-, para-directing chlorine atom directs to positions 2, 4, and 5. The combined effects would likely result in a mixture of isomers, with substitution at position 2 being possible but competing with substitution at other activated sites.

Table 1: Predicted Products of Direct Electrophilic Aromatic Substitution

Starting Material Reaction Type Major Products Minor/Trace Products
2-Ethylphenol Chlorination 4-chloro-2-ethylphenol, 6-chloro-2-ethylphenol This compound, Dichlorinated products

The choice of catalyst is critical in electrophilic aromatic substitution to control reaction rate and, to some extent, regioselectivity.

For the chlorination of phenols , traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often used in conjunction with chlorinating agents like sulfuryl chloride (SO₂Cl₂). mdpi.com These catalysts polarize the chlorinating agent, creating a stronger electrophile. However, they generally enhance the inherent substrate reactivity, leading to the thermodynamically favored para-isomer. scientificupdate.com

More advanced catalyst systems have been developed to manipulate the ortho/para selectivity. For instance, certain thiourea and selenoether catalysts have shown remarkable ability to direct chlorination to the ortho position, overriding the natural para-preference. nsf.govresearchgate.net Conversely, bulky phosphine sulfide catalysts can enhance the formation of the para-isomer. researchgate.net While these systems offer significant control over the ortho/para ratio, they are not designed to facilitate substitution at the meta-position relative to the primary directing groups of 2-ethylphenol, and thus are not optimal for forming the 3-chloro isomer.

In Friedel-Crafts ethylation , Lewis acids like AlCl₃ are standard. pearson.com The catalyst generates a carbocation or a polarized alkyl halide-catalyst complex that acts as the electrophile. The regioselectivity is primarily dictated by the electronic and steric effects of the substituents already on the ring rather than by the catalyst itself.

Table 2: Influence of Catalyst Systems on Phenol Chlorination

Catalyst Type Example(s) Typical Outcome Influence on this compound Synthesis
Lewis Acids AlCl₃, FeCl₃ Promotes general chlorination, often favoring the para-isomer. mdpi.com Low selectivity for the desired isomer.
Thiourea Derivatives Nagasawa’s bis-thiourea High ortho-selectivity. researchgate.net Not suitable, as it directs away from the desired position 3.
Selenoether Catalysts Chiral bifunctional organocatalysts High ortho-selectivity with low catalyst loading. nsf.gov Not suitable for targeting position 3.

To maximize the yield of a desired product in EAS, reaction conditions must be carefully optimized. Key parameters include temperature, solvent, and reaction time.

Temperature : Lower reaction temperatures often favor the kinetically controlled product and can increase regioselectivity by minimizing side reactions and the formation of thermodynamically stable but undesired isomers. For example, in the chlorination of phenols, controlling the temperature is crucial to prevent over-chlorination. core.ac.uk

Solvent : The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Non-polar solvents are common in Friedel-Crafts reactions, while a range of solvents, including chlorinated hydrocarbons, may be used for halogenation. mdpi.com

Reaction Time and Reagent Stoichiometry : Careful control over the amount of the electrophilic reagent and the reaction time is necessary to prevent the formation of poly-substituted byproducts. For chlorination, using a slight excess of the chlorinating agent ensures full conversion of the starting material, but a large excess can lead to dichlorinated or trichlorinated phenols. nih.gov

Table 3: Effect of Reaction Conditions on Electrophilic Aromatic Substitution

Parameter Condition General Effect on Efficiency and Selectivity
Temperature Low (e.g., 0-25 °C) Increases selectivity, reduces side reactions and polysubstitution.
High Increases reaction rate but may decrease selectivity and lead to undesired isomers.
Solvent Non-polar (e.g., CS₂, CCl₄) Often used in Friedel-Crafts reactions to solvate reagents without strong coordination to the catalyst.
Polar (e.g., CH₃NO₂) Can sometimes alter selectivity but may also coordinate with Lewis acid catalysts, reducing their activity.
Concentration Dilute Can help control exothermic reactions and may favor intramolecular vs. intermolecular side reactions.

Given the regioselectivity challenges of direct EAS, multi-step pathways that build the substitution pattern in a controlled manner are often more effective for synthesizing specific isomers like this compound.

A robust and highly regioselective method for introducing a halogen to a specific position on an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer reaction. masterorganicchemistry.com This synthetic route for this compound would proceed through the following key steps:

Nitration of 2-ethylphenol : 2-ethylphenol is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group (-NO₂). This reaction yields a mixture of isomers, including the required 2-ethyl-3-nitrophenol, which must be separated.

Reduction of the Nitro Group : The isolated 2-ethyl-3-nitrophenol is reduced to 3-amino-2-ethylphenol. This is typically achieved using reducing agents like tin or iron in acidic medium, or through catalytic hydrogenation.

Diazotization : The resulting primary aromatic amine, 3-amino-2-ethylphenol, is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

Sandmeyer Reaction : The diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the entire diazonium group with a chlorine atom, yielding the final product, this compound. google.com This method provides excellent control over the position of chlorination, as it is dictated by the initial placement of the amino group. A similar pathway has been successfully used to prepare the analogous compound, 3-chloro-2-methylphenol (B1584042), from 2-amino-6-chlorotoluene. google.com

Modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing specifically substituted aromatic compounds. taylorandfrancis.comwikipedia.org A plausible cross-coupling strategy to synthesize this compound could involve the formation of a carbon-carbon bond. For example, a Suzuki-Miyaura coupling could be employed:

Preparation of a Dihalogenated Precursor : The synthesis would begin with a readily available or synthesized dihalogenated phenol, such as 3-chloro-2-bromophenol. The different reactivities of the C-Br and C-Cl bonds (the C-Br bond is more reactive in oxidative addition to palladium) allow for selective functionalization.

Suzuki-Miyaura Coupling : The 3-chloro-2-bromophenol would be reacted with an ethylating agent, such as ethylboronic acid or a derivative, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃). nrochemistry.com The palladium catalyst selectively activates the more reactive carbon-bromine bond, leading to the formation of a new carbon-carbon bond and yielding this compound.

This approach offers high regioselectivity, as the positions of the coupling partners are pre-defined in the starting materials. The mild reaction conditions are also tolerant of many functional groups, including the phenolic hydroxyl group. nih.gov

Alternative Functionalization Pathways

Multi-Step Synthesis from Precursors

The creation of this compound often involves intricate multi-step synthetic pathways that begin with simpler, readily available precursor molecules. The specific sequence of reactions is critical to ensure the correct placement of the chloro and ethyl functional groups on the phenol ring.

Strategies Utilizing ortho-Substituted Phenols

A primary strategy for synthesizing this compound involves the direct functionalization of an ortho-substituted phenol, namely 2-ethylphenol. This approach leverages the existing phenol structure and introduces the chlorine atom in a subsequent step. The core of this method is the electrophilic aromatic substitution, specifically chlorination.

The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups of 2-ethylphenol are both ortho-, para-directing. This means they activate the aromatic ring and direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of 2-ethylphenol, the positions open for substitution are C3, C4, C5, and C6. The primary challenge lies in achieving regioselectivity to favor chlorination at the C3 position.

Detailed research into the chlorination of substituted phenols, such as cresols (methylphenols), provides insight into the conditions that can influence the position of chlorination. The choice of chlorinating agent, catalyst, and reaction conditions plays a pivotal role in determining the isomeric distribution of the product. For instance, chlorination of phenols using sulphuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can yield various chlorinated isomers. By carefully controlling these parameters, the formation of the desired this compound isomer can be optimized over other potential products like 4-chloro-2-ethylphenol, 5-chloro-2-ethylphenol, or 6-chloro-2-ethylphenol.

Another potential route, adapted from syntheses of similar compounds, could start from 2-ethyl-3-aminoaniline. This precursor would undergo diazotization with nitrous acid, followed by a Sandmeyer-type reaction to introduce the chlorine atom, and subsequent hydrolysis of the amino group to a hydroxyl group to yield the final product.

Table 1: Illustrative Catalytic Systems for Phenol Chlorination (Note: This data is based on analogous reactions with other phenols and serves to illustrate potential conditions.)

Phenol Substrate Chlorinating Agent Catalyst Solvent Key Outcome Reference
m-Cresol SO₂Cl₂ AlCl₃ / Dithiaalkane None (Solvent-free) High regioselectivity
Phenol SO₂Cl₂ L-type zeolite 2,2,4-trimethylpentane High para/ortho ratio

Synthesis from Aromatic Hydrocarbons via Phenol Formation and Subsequent Functionalization

An alternative to functionalizing an existing phenol is to construct the molecule from a basic aromatic hydrocarbon, such as ethylbenzene. This multi-step approach requires a carefully planned sequence of reactions to introduce the ethyl, chloro, and hydroxyl groups in the correct positions. The order of these functionalization steps is crucial due to the directing effects of the substituents.

A plausible synthetic pathway could be conceptualized as follows:

Nitration of Ethylbenzene: Ethylbenzene is first nitrated using a mixture of nitric acid and sulfuric acid. The ethyl group directs the incoming nitro group primarily to the ortho and para positions, yielding a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene.

Separation and Reduction: The 2-nitroethylbenzene isomer is separated from the mixture. This intermediate is then reduced to 2-ethylaniline, commonly using reagents like tin and hydrochloric acid or catalytic hydrogenation.

Chlorination: The 2-ethylaniline is chlorinated. The amino group is a strong activating, ortho-, para-director. To achieve chlorination at the desired position (meta to the ethyl group), the reactivity of the amino group might need to be moderated by converting it to an acetanilide first. After chlorination, the protecting acetyl group is removed.

Diazotization and Hydrolysis: The resulting 3-chloro-2-ethylaniline is then converted to the target phenol. This is achieved through diazotization with nitrous acid (HNO₂) at low temperatures to form a diazonium salt. The diazonium salt is subsequently hydrolyzed by heating in an aqueous acidic solution, which replaces the diazonium group with a hydroxyl group, yielding this compound.

This sequence strategically utilizes the directing effects of different functional groups at each stage to build the desired substitution pattern on the aromatic ring.

Green Chemistry Approaches in this compound Synthesis

In line with modern chemical manufacturing principles, green chemistry approaches aim to make the synthesis of this compound more environmentally benign. These methods focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Synthesis and Ionic Liquid Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which can be toxic and environmentally harmful.

Solvent-Free Synthesis: The chlorination of phenols can often be performed under solvent-free conditions. For liquid starting materials like 2-ethylphenol, the reaction can be carried out by directly mixing the substrate with the chlorinating agent (e.g., sulphuryl chloride) and a small amount of a catalyst. This approach significantly reduces waste as there is no solvent to dispose of, simplifying the work-up procedure and lowering costs.

Ionic Liquid Media: Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents. They are non-volatile, have high thermal stability, and their properties can be tailored by modifying their cation and anion structures. In the context of this compound synthesis, an ionic liquid could replace a traditional volatile organic solvent in the chlorination step. The use of ILs can facilitate the separation of the product from the reaction mixture and, in many cases, improve the recyclability of the catalyst.

Catalyst Recycling and Sustainable Methodologies

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. Enhancing the sustainability of this process further involves the ability to recover and reuse these catalysts.

Catalyst Recycling: For the synthesis of this compound, the Lewis acid catalysts used in the chlorination step can be chosen for their potential for recycling.

Heterogeneous Catalysts: Using solid-supported catalysts, such as zeolites or clays, simplifies the separation process. After the reaction, the catalyst can be removed by simple filtration and potentially reused in subsequent batches.

Magnetic Catalysts: Another innovative approach involves immobilizing the catalytic species on magnetic nanoparticles. These catalysts can be easily separated from the reaction mixture using an external magnetic field, allowing for efficient recovery and reuse over multiple cycles.

Recycling in Ionic Liquids: When reactions are conducted in ionic liquids, the catalyst may preferentially dissolve in the IL phase. This allows the product to be extracted with a different solvent, leaving the catalyst-ionic liquid mixture behind to be used again. Research has shown that catalysts like CuBr can be recycled over 20 times in an ionic liquid medium with minimal loss of activity.

By adopting these green chemistry principles, the synthesis of this compound can be made more efficient, less wasteful, and environmentally safer.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Ethylphenol

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing highly accurate mass measurements. For 3-chloro-2-ethylphenol (C₈H₉ClO), the exact mass can be calculated, and its fragmentation patterns under ionization can be analyzed to confirm its structure.

Isotopic Pattern Analysis for Chlorine Confirmation

A key feature in the mass spectrum of a chlorine-containing compound is its distinct isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). libretexts.orgchromatographyonline.com This natural distribution gives rise to a characteristic signature in the mass spectrum.

For a molecule containing a single chlorine atom, such as this compound, the molecular ion will appear as two peaks:

An M peak corresponding to the molecule containing the ³⁵Cl isotope.

An M+2 peak, two mass units higher, corresponding to the molecule containing the ³⁷Cl isotope. libretexts.orgucalgary.ca

The relative intensity of the M peak to the M+2 peak is approximately 3:1, which directly reflects the natural abundance of the chlorine isotopes. ucalgary.cayoutube.com This pattern is a definitive confirmation of the presence of one chlorine atom in the molecule and any fragment ions that retain the chlorine atom will also exhibit this 3:1 intensity ratio. ucalgary.ca

Mechanistic Studies of Ion Fragmentation in Mass Spectrometry

Upon electron ionization, the this compound molecular ion (M⁺˙) undergoes fragmentation, yielding characteristic ions that help in structural elucidation. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. Aromatic compounds typically show a strong molecular ion peak due to the stability of the benzene (B151609) ring. libretexts.org For substituted phenols, fragmentation often involves the substituents.

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage (α-cleavage): This is a common pathway for alkyl-substituted aromatic compounds. For 2-ethylphenol (B104991), the most significant fragmentation is the loss of a methyl radical (•CH₃) via cleavage of the Cα-Cβ bond of the ethyl group. This results in the formation of a stable benzylic-type cation. nih.govnist.gov For this compound, this would lead to a fragment ion at [M-15]⁺.

Loss of the Ethyl Group: Cleavage of the bond between the aromatic ring and the ethyl group can occur, leading to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at [M-29]⁺.

Loss of Chlorine: The carbon-chlorine bond can break, leading to the expulsion of a chlorine radical (•Cl). This would result in a fragment ion at [M-35]⁺ (for ³⁵Cl) or [M-37]⁺ (for ³⁷Cl). libretexts.org

Loss of HCl: For some chlorophenols, the elimination of a neutral hydrogen chloride (HCl) molecule has been documented, which would produce an [M-36]⁺ fragment. nih.gov

Ring Fragmentation: Subsequent fragmentation of the aromatic ring can occur after initial losses, leading to smaller ions. For phenols, the loss of carbon monoxide (CO) from the molecular ion is a characteristic fragmentation pathway, which would result in an [M-28]⁺ fragment.

The relative abundance of these fragment ions provides a fingerprint for the molecule's structure. The base peak in the mass spectrum of the related 2-ethylphenol is at m/z 107, corresponding to the loss of a methyl group ([M-15]⁺). nih.gov This suggests that α-cleavage is a highly favored fragmentation pathway.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound (Molar Mass ≈ 156.61 g/mol)
Fragmentation ProcessLost FragmentMass Loss (amu)Predicted m/z of Fragment IonNotes
Molecular Ion-0156 / 158Shows characteristic 3:1 isotopic pattern for chlorine.
α-Cleavage•CH₃15141 / 143Loss of a methyl radical from the ethyl group. Expected to be a major fragment.
Loss of COCO28128 / 130Characteristic fragmentation of phenols.
Loss of Ethyl Group•C₂H₅29127 / 129Cleavage of the entire ethyl group.
Loss of Chlorine•Cl35 / 37121Results in a fragment ion without the chlorine isotopic pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a ground state to a higher energy excited state. The phenol (B47542) molecule acts as the primary chromophore (light-absorbing group), and its absorption spectrum is modified by the attached substituents.

Analysis of Chromophoric Effects of Chlorine and Ethyl Substituents

The benzene ring in phenol is the fundamental chromophore, exhibiting characteristic π → π* transitions. Substituents on the ring can modify the wavelength (λmax) and intensity of these absorption bands.

Hydroxyl Group (-OH): The hydroxyl group acts as a powerful auxochrome—a group that, when attached to a chromophore, modifies its ability to absorb light. ossila.com Its lone pair of electrons can be delocalized into the benzene ring's π-system, increasing the electron density and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift) compared to unsubstituted benzene.

Ethyl Group (-C₂H₅): The ethyl group is an alkyl group and is considered a weak auxochrome. It has a mild electron-donating effect through hyperconjugation, which can cause a small bathochromic shift in the absorption spectrum.

Chlorine Atom (-Cl): The effect of a halogen substituent like chlorine is twofold. It has an electron-withdrawing inductive effect (-I) due to its high electronegativity, and an electron-donating resonance effect (+R) due to its lone pairs of electrons. For halogens, the inductive effect typically outweighs the resonance effect. However, the resonance effect still contributes to a bathochromic shift and an increase in absorption intensity. nih.gov The substitution of chlorine on the aromatic ring can increase the oxidation rate constant through a π-electron donating conjugative effect when at the ortho or para position. nih.gov

In this compound, the combined effects of the hydroxyl, ethyl, and chloro groups on the phenol chromophore are expected to result in a bathochromic shift of the primary absorption bands compared to unsubstituted phenol, which has a λmax around 275 nm. docbrown.info

Solvent Effects on Electronic Absorption Maxima

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. youtube.com This is because solvents can interact differently with the ground and excited states of the solute molecule.

For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, in a polar solvent, the excited state is stabilized more by dipole-dipole interactions than the ground state. This stabilization reduces the energy gap for the electronic transition, leading to a bathochromic (red) shift (an increase in λmax) as the solvent polarity increases. youtube.com

Conversely, for n → π* transitions, the ground state is typically more stabilized by polar solvents (especially through hydrogen bonding), leading to a hypsochromic (blue) shift (a decrease in λmax) with increasing solvent polarity. libretexts.org Phenols exhibit π → π* transitions, so a bathochromic shift is generally expected with increasing solvent polarity. Studies on other chlorophenols have shown that the absorption maxima are indeed sensitive to the solvent environment. researchgate.netresearchgate.net

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound in Various Solvents
SolventPolarity (Dielectric Constant, ε)Expected Shift TypeAnticipated λmax Range (nm)
Hexane~1.9 (Non-polar)Reference275 - 280
Chloroform~4.8 (Moderately Polar)Bathochromic278 - 283
Ethanol~24.5 (Polar, Protic)Bathochromic280 - 285
Methanol (B129727)~33.0 (Polar, Protic)Bathochromic281 - 286
Water~80.1 (Highly Polar, Protic)Strong Bathochromic283 - 290

Note: The λmax values are estimations based on general principles of solvatochromism for substituted phenols and may vary in experimental conditions.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

In the crystal structure of 4-chloro-3-ethylphenol (B1220485), the asymmetric unit contains two independent molecules. researchgate.net A key feature of the crystal packing is the formation of one-dimensional chains through O—H···O hydrogen bonds between the phenol groups of adjacent molecules. researchgate.net Additionally, the structure exhibits offset face-to-face π-stacking interactions between the aromatic rings of neighboring molecules, with a centroid-to-centroid distance of 3.580 Å. researchgate.net Short intermolecular Cl···Cl contacts are also observed. researchgate.net The ethyl group in each molecule is oriented nearly perpendicular to the plane of the aromatic ring. researchgate.net

Based on this related structure, it can be inferred that this compound would also likely exhibit strong intermolecular hydrogen bonding via its phenolic hydroxyl group and engage in π-stacking interactions, which are common for aromatic systems. The precise crystal packing and unit cell parameters would, however, depend on the specific substitution pattern.

Table 3: Crystallographic Data for the Derivative 4-Chloro-3-ethylphenol
ParameterValue
Chemical FormulaC₈H₉ClO
Crystal SystemTriclinic
Space GroupP1
a (Å)7.5580 (7)
b (Å)8.6854 (8)
c (Å)12.2520 (11)
α (°)78.363 (1)
β (°)78.762 (1)
γ (°)80.355 (1)
Volume (ų)765.72 (12)
Z (Molecules per unit cell)4

Data sourced from Majer & Tanski (2014) for the isomeric compound 4-chloro-3-ethylphenol. researchgate.net

Solid-State Molecular Conformation and Crystal Packing

Information regarding the solid-state molecular conformation and crystal packing of this compound is not available in the reviewed scientific literature. To determine these characteristics, a single-crystal X-ray diffraction study would be required. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional structure of the molecule in the crystalline state. Furthermore, it would reveal the crystal system, space group, and unit cell dimensions, which are fundamental parameters of the crystal lattice.

Intermolecular Interactions and Supramolecular Assembly

Detailed information on the specific intermolecular interactions and supramolecular assembly of this compound is not documented in the available literature. The elucidation of these features is dependent on crystallographic data, which would identify the types and geometries of non-covalent interactions that govern the formation of the crystal structure.

Based on the functional groups present in the molecule (a hydroxyl group, a chlorine atom, and an aromatic ring), one could anticipate the presence of several types of intermolecular interactions, including:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, likely leading to the formation of O-H···O hydrogen bonds between molecules. These could assemble into various motifs such as chains or rings.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

However, the specific nature, strength, and geometry of these interactions in the crystal lattice of this compound remain unknown without experimental data. Consequently, a quantitative description of the supramolecular assembly cannot be provided.

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2 Ethylphenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl (-OH) group is the primary site for several key transformations, including the formation of esters and ethers, oxidation, and hydrogen bonding interactions.

Esterification: Phenols are generally less reactive than aliphatic alcohols in direct esterification with carboxylic acids. libretexts.org Consequently, the conversion of 3-chloro-2-ethylphenol to its corresponding ester is more efficiently achieved using more reactive acylating agents, such as acyl chlorides or acid anhydrides. libretexts.org The reaction with an acyl chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the phenolic oxygen yields the phenyl ester. To enhance the reaction rate, the phenol (B47542) can first be converted to the more nucleophilic phenoxide ion by treatment with a base. youtube.com

Etherification: The most common method for converting phenols to ethers is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves two main steps:

Deprotonation: this compound is treated with a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to deprotonate the acidic phenolic hydroxyl group, forming the sodium or potassium 3-chloro-2-ethylphenoxide salt. gordon.eduorganic-synthesis.com This phenoxide is a potent nucleophile.

Nucleophilic Substitution: The resulting phenoxide ion then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) via an S_N2 mechanism. masterorganicchemistry.com The phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the corresponding ether.

The Williamson ether synthesis is highly efficient for producing asymmetrical ethers, but it is crucial to use primary or methyl halides to avoid competing elimination reactions that can occur with secondary and tertiary halides. masterorganicchemistry.com

Table 1: Common Esterification and Etherification Reactions
Reaction TypeTypical ReagentsGeneral ProductMechanism
EsterificationAcyl Chloride (R-COCl), Base (e.g., Pyridine)Phenyl EsterNucleophilic Acyl Substitution
Etherification (Williamson)1. Strong Base (e.g., NaOH) 2. Primary Alkyl Halide (R'-X)Alkyl Phenyl EtherSN2

The oxidation of phenols can yield various products, with benzoquinones being a common outcome under specific conditions. The oxidation of this compound likely proceeds through the formation of a phenoxyl radical intermediate. pearson.com This radical is generated by the removal of a hydrogen atom from the hydroxyl group by an oxidizing agent. pearson.com This intermediate is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring.

Further oxidation of the phenoxyl radical leads to the formation of a quinone. osti.gov Depending on the oxidant and reaction conditions, the oxidation of substituted phenols can lead to either ortho- or para-quinones. nih.gov For this compound, oxidation could potentially lead to derivatives of 1,2-benzoquinone or 1,4-benzoquinone, although the substitution pattern may lead to more complex reaction pathways or ring-opening products. The oxidation of chlorophenols, in particular, can proceed through hydroxylative dechlorination, where the chlorine atom is replaced by a hydroxyl group, followed by oxidation to a quinone. researchgate.net

The hydroxyl group of this compound can participate in both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: Due to the presence of a chlorine atom at the ortho position (C2), there is a possibility of a weak intramolecular hydrogen bond forming between the hydroxyl proton and the lone pair of electrons on the chlorine atom (O-H···Cl). Studies on 2-halophenols suggest that such bonds are weak, particularly for chlorine, but can influence the conformational preference of the hydroxyl group. rsc.orgcdnsciencepub.com

Intermolecular Hydrogen Bonding: In the condensed phase or in solution with other protic or hydrogen-bond-accepting molecules, this compound will form intermolecular hydrogen bonds. These interactions, where the hydroxyl group of one molecule bonds with the hydroxyl group or chloro group of another, are generally stronger and can compete with or dominate any intramolecular bonding. nih.gov

Proton Exchange: The phenolic proton can undergo exchange with other acidic protons in the medium, a process that can be studied by techniques like NMR spectroscopy. The rate of this exchange is influenced by the electronic environment of the phenol. The presence of an electron-withdrawing chloro group on the ring is expected to reduce the energy barrier for proton exchange by stabilizing the resulting phenoxide-like transition state. nih.gov Conversely, the electron-donating ethyl group would have a slight opposing effect. The steric hindrance from the ortho-ethyl group may also play a role in the dynamics of the exchange process. nih.gov

Electrophilic Aromatic Substitution on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on this compound are determined by the combined directing effects of the hydroxyl, ethyl, and chloro substituents.

The position of attack by an incoming electrophile is dictated by the electronic effects (both inductive and resonance) of the groups already present on the ring. wikipedia.org

Hydroxyl (-OH) group: This is a powerful activating group and a strong ortho, para-director. cognitoedu.org It strongly donates electron density to the ring via resonance (+M effect), particularly at the positions ortho and para to it (C4 and C6). This significantly increases the nucleophilicity of these positions.

Ethyl (-CH2CH3) group: This is a weakly activating group and an ortho, para-director. It donates electron density primarily through an inductive effect (+I effect). libretexts.org

Combined Effect: In this compound, the powerful activating and directing effect of the hydroxyl group at C1 is dominant. It strongly activates the C4 (para) and C6 (ortho) positions. The ethyl group at C2 also directs to its ortho (C1, C3) and para (C5) positions, while the chloro group at C3 directs to its ortho (C2, C4) and para (C6) positions.

Considering these effects in concert:

Position 4 (para to -OH): This position is strongly activated by the hydroxyl group's +M effect and is also an ortho position to the chloro group. It is the most likely site for electrophilic attack.

Position 6 (ortho to -OH): This position is also strongly activated by the hydroxyl group. However, it is adjacent to the bulky ethyl group at C2, which may cause significant steric hindrance, making attack at this site less favorable than at C4.

Position 5 (meta to -OH): This position is para to the ethyl group and ortho to the chloro group. It is not directly activated by the dominant -OH group and is therefore a much less likely site for substitution.

Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C4 position.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
Substituent (Position)Activating/DeactivatingDirecting EffectPrimary Electronic Effect
-OH (C1)Strongly ActivatingOrtho, Para (C2, C4, C6)+M (Resonance)
-CH2CH3 (C2)Weakly ActivatingOrtho, Para (C1, C3, C5)+I (Inductive)
-Cl (C3)DeactivatingOrtho, Para (C2, C4, C6)-I (Inductive) > +M (Resonance)

The high activation of the phenol ring means these reactions often proceed under milder conditions than those required for benzene (B151609).

Halogenation: Due to the strong activation by the hydroxyl group, halogenation (e.g., with Br2 or Cl2) of this compound is expected to be rapid and may not require a Lewis acid catalyst. The primary product would be 4-bromo-3-chloro-2-ethylphenol or 3,4-dichloro-2-ethylphenol, as substitution occurs at the most activated and sterically accessible C4 position.

Nitration: Nitration can typically be achieved with dilute nitric acid. The reaction with this compound would yield 3-chloro-2-ethyl-4-nitrophenol as the major product. The use of stronger nitrating agents (e.g., concentrated HNO3/H2SO4) could potentially lead to di-substitution, though this is less common.

Sulfonation: The sulfonation of phenols with concentrated sulfuric acid is a reversible reaction whose outcome is temperature-dependent. quora.com At lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the thermodynamically more stable product predominates. mlsu.ac.in For this compound, sulfonation at the C4 position to give 5-chloro-6-ethyl-2-hydroxybenzenesulfonic acid is the expected primary outcome.

Friedel-Crafts Reactions: Phenols are often poor substrates for Friedel-Crafts alkylation because the hydroxyl group can coordinate with the Lewis acid catalyst. Friedel-Crafts acylation, however, is a more viable reaction. wikipedia.org Reacting this compound with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl3) would result in acylation, again, primarily at the C4 position, yielding 1-(5-chloro-6-ethyl-2-hydroxyphenyl)ethan-1-one . organic-chemistry.org The acyl group is deactivating, which prevents polyacylation. rsc.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution Reactions
ReactionReagentPredicted Major Product
BrominationBr24-Bromo-3-chloro-2-ethylphenol
Nitrationdil. HNO33-Chloro-2-ethyl-4-nitrophenol
Sulfonationconc. H2SO45-Chloro-6-ethyl-2-hydroxybenzenesulfonic acid
Friedel-Crafts AcylationCH3COCl / AlCl31-(5-Chloro-6-ethyl-2-hydroxyphenyl)ethan-1-one

Mechanistic Insights into Reaction Pathways

The reactivity of this compound is governed by the interplay of its three functional components: the phenolic hydroxyl group, the chlorine atom, and the ethyl group, all attached to a benzene ring. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. This increased electron density facilitates electrophilic aromatic substitution, but also influences the reactivity of the other substituents. The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director for electrophilic attack. The ethyl group is a weakly activating, ortho-, para-directing group.

The relative positions of these groups on the aromatic ring create specific electronic and steric environments that dictate the mechanistic pathways of various reactions. For instance, the hydroxyl group's strong activating effect can influence the ease of nucleophilic substitution at the chlorine-bearing carbon. The ethyl group, being in the ortho position to the chlorine, can exert steric hindrance, potentially affecting the approach of reactants. Understanding these intramolecular interactions is crucial for predicting the outcomes of chemical transformations involving this compound.

Reactions Involving the Chlorine Atom

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. pressbooks.publibretexts.orgchemistrysteps.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In the case of this compound, the hydroxyl group is electron-donating, which would typically disfavor SNAr. However, under forcing conditions or with very strong nucleophiles, the reaction can proceed.

The mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored. The presence of the ortho-ethyl group in this compound can sterically hinder the approach of the nucleophile to the reaction center, potentially slowing down the reaction rate compared to less substituted chlorophenols.

ReactantNucleophileConditionsProduct
This compoundStrong Nucleophile (e.g., RO⁻, R₂N⁻)High Temperature/Pressure2-Ethyl-3-(nucleophile)phenol

Reductive Dechlorination Strategies

Reductive dechlorination is a chemical process that involves the removal of a chlorine atom from a molecule and its replacement with a hydrogen atom. wikipedia.org This transformation is of significant environmental interest for the remediation of chlorinated organic pollutants. For chlorophenols, catalytic reduction is a common and effective method. nih.govscispace.com

One of the most widely used systems for this purpose is palladium on a support, often in the presence of a reducing agent like hydrogen gas or a hydrogen donor. rsc.orgnih.gov The mechanism on a palladium catalyst generally involves the oxidative addition of the aryl chloride to the palladium(0) surface, followed by reaction with a source of hydrogen and subsequent reductive elimination of the dechlorinated product. The rate of this reaction can be influenced by the electronic and steric environment of the chlorine atom. For this compound, the presence of the hydroxyl and ethyl groups will affect its adsorption onto the catalyst surface and the subsequent steps of the catalytic cycle.

CatalystReducing AgentSolventProduct
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Ethanol2-Ethylphenol (B104991)
Palladium/Iron (Pd/Fe)In situ generated HydrogenWater2-Ethylphenol

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira) at the Chlorine Site

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.orgnrochemistry.comnih.govwikipedia.org These reactions, including the Heck, Suzuki, and Sonogashira couplings, typically involve the reaction of an aryl halide with various coupling partners in the presence of a palladium catalyst and a base. youtube.com

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or carbopalladation (for Heck), and reductive elimination. The oxidative addition of the aryl chloride to the palladium(0) catalyst is often the rate-determining step. The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides. libretexts.org For this compound, the electronic properties of the phenol ring, influenced by the hydroxyl and ethyl groups, can affect the efficiency of the oxidative addition step. Furthermore, the hydroxyl group may require protection prior to the reaction to avoid side reactions.

ReactionCoupling PartnerCatalystBaseProduct
Suzuki CouplingArylboronic acidPd(PPh₃)₄Na₂CO₃2-Ethyl-3-arylphenol
Heck CouplingAlkenePd(OAc)₂Et₃N2-Ethyl-3-vinylphenol
Sonogashira CouplingTerminal alkynePd(PPh₃)₂Cl₂/CuIEt₃N2-Ethyl-3-alkynylphenol

Reactions Involving the Ethyl Group

Oxidative Cleavage and Side-Chain Functionalization

The ethyl group attached to the aromatic ring of this compound can undergo oxidation at the benzylic position (the carbon atom directly attached to the ring). libretexts.org Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgunizin.orgpearson.com In this process, the rest of the alkyl chain is cleaved off.

The mechanism of this reaction is complex but is thought to involve the formation of a benzylic radical or a related intermediate, which is stabilized by resonance with the aromatic ring. unizin.org The presence of the activating hydroxyl group and the deactivating chlorine atom on the ring will influence the electron density of the aromatic system and, consequently, the stability of the intermediate, thereby affecting the reaction conditions required for oxidation.

Oxidizing AgentConditionsProduct
Potassium Permanganate (KMnO₄)Basic, Heat, then Acidic workup3-Chloro-2-hydroxybenzoic acid
Chromic Acid (H₂CrO₄)Acidic3-Chloro-2-hydroxybenzoic acid

Dehydrogenation Reactions

Dehydrogenation of this compound can be conceptualized through pathways analogous to those observed in structurally similar phenols, particularly through enzymatic actions. A primary example is the dehydrogenation of 4-ethylphenol (B45693) by the enzyme 4-ethylphenol methylenehydroxylase (4EPMH), which is found in certain bacteria like Pseudomonas putida. This enzyme catalyzes the conversion of 4-ethylphenol into 1-(4'-hydroxyphenyl)ethanol. The mechanism proceeds through the dehydrogenation of the ethyl group's methylene carbon, leading to the formation of a highly reactive quinone methide intermediate. This intermediate is then hydrated to yield the corresponding alcohol.

Applying this model to this compound, a hypothetical enzymatic dehydrogenation could occur at the ethyl group, similarly forming a quinone methide. The presence of the chloro and ethyl groups on the aromatic ring would influence the electronic properties and steric accessibility of the substrate to the enzyme's active site.

Table 1: Hypothetical Enzymatic Dehydrogenation of this compound

Step Reactant Enzyme/Catalyst (Hypothetical) Intermediate Product

Beyond enzymatic pathways, dehydrogenation can also refer to the removal of hydrogen from the aromatic ring or the ethyl group under more forceful chemical conditions, analogous to industrial processes like the production of styrene from ethylbenzene. Such reactions are typically endothermic and require high temperatures (500 °C and above) and specific catalysts, such as iron(III) oxide. For this compound, this could theoretically lead to the formation of 3-chloro-2-vinylphenol, although this specific transformation is not widely documented.

Polymerization Reactions and Polymer Precursor Role

This compound can serve as a monomer in polymerization reactions, primarily through oxidative coupling of the phenolic units. Its potential as a precursor for polymers is rooted in the reactivity of the phenolic hydroxyl group and the aromatic ring.

Polymerization through Phenolic Linkages

The most direct route to polymerizing this compound is through oxidative coupling, a process common for many substituted phenols. This type of reaction can be catalyzed by various agents, including enzymes like peroxidases or laccases, and transition metal complexes. The general mechanism involves the one-electron oxidation of the phenol to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the oxygen atom and the ortho and para positions of the aromatic ring.

Polymerization occurs when these radicals couple with each other. The coupling can form either a carbon-carbon (C-C) bond or a carbon-oxygen (C-O) bond, leading to different polymer structures.

C-C Coupling: Leads to the formation of poly(phenylene) chains.

C-O Coupling: Results in the formation of poly(phenylene oxide) or poly(phenylene ether) chains.

For this compound, the substitution pattern dictates the possible coupling sites. The hydroxyl group is at position 1, the ethyl group at position 2, and the chloro group at position 3. The available ortho position (position 6) and para position (position 4) are the most likely sites for radical coupling. The steric hindrance from the adjacent ethyl group and the electronic effect of the chloro group would influence the regioselectivity of the coupling, affecting the final polymer structure. The process results in a random arrangement of C-C and C-O linked units.

Copolymerization with Other Monomers

While this compound can undergo homopolymerization, its role as a comonomer in copolymerizations typically requires chemical modification to introduce a more reactive polymerizable group. Phenolic compounds are not readily copolymerized with common vinyl monomers like styrene or acrylates via standard free-radical polymerization.

To act as a comonomer, this compound could be functionalized to create a vinylphenol derivative, such as 3-chloro-2-ethyl-4-vinylphenol. This transformation would introduce a vinyl group that is susceptible to free-radical polymerization. This functionalized monomer could then be copolymerized with other vinyl monomers. For instance, copolymers of vinylphenol and t-butyl acrylate have been synthesized. The resulting copolymers would possess the properties of both monomers, combining, for example, the hydrophobicity of a comonomer like styrene with the functionality of the phenolic hydroxyl group. These hydroxyl groups can improve adhesion and provide sites for further chemical reactions or cross-linking.

Table 2: Potential Copolymerization of a Functionalized this compound Derivative

Monomer 1 (Derivative) Comonomer Polymerization Type Potential Copolymer Properties
3-Chloro-2-ethyl-4-vinylphenol Styrene Free Radical Increased thermal stability, altered solubility, reactive hydroxyl groups for cross-linking

Photochemical Reactivity and Photo-Degradation Pathways

The photochemical reactivity of this compound is of significant environmental interest, as it dictates its persistence and transformation in the presence of sunlight. The degradation pathways are complex and are generally initiated by the absorption of UV radiation. The process in aqueous environments often involves direct photolysis and reactions with photochemically generated reactive species like hydroxyl radicals (•OH).

The primary photochemical event is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is typically the weakest bond in the molecule. This cleavage results in the formation of a phenyl radical and a chlorine radical.

Key Photo-Degradation Pathways:

Dechlorination: The initial cleavage of the C-Cl bond is a critical step. The resulting aryl radical can then abstract a hydrogen atom from the solvent (water) or other organic matter to form 2-ethylphenol.

Hydroxylation: The highly reactive hydroxyl radicals, formed from the photolysis of other substances in the water, can attack the aromatic ring of this compound or its dechlorinated products. This leads to the formation of various hydroxylated intermediates, such as ethyl-catechols and ethyl-hydroquinones.

Oxidation and Ring Opening: The hydroxylated intermediates are generally more susceptible to further oxidation. This can lead to the formation of quinones, which are colored compounds. Subsequent attack by hydroxyl radicals can result in the opening of the aromatic ring, forming smaller aliphatic carboxylic acids (e.g., maleic, oxalic, formic acid).

Mineralization: In the final stages of degradation, these aliphatic acids can be further oxidized to carbon dioxide, water, and chloride ions, a process known as mineralization.

Dimerization/Polymerization: The radical intermediates formed during photolysis can also react with each other to form dimers or higher molecular weight polymeric products, which may precipitate out of the solution.

The rate and efficiency of photodegradation are influenced by several factors, including the pH of the solution, the presence of dissolved oxygen, and the presence of other substances that can act as photosensitizers or radical scavengers.

Table 3: Summary of Chemical Compounds Mentioned

Compound Name
This compound
4-ethylphenol
1-(4'-hydroxyphenyl)ethanol
Quinone methide
Styrene
Iron(III) oxide
3-chloro-2-vinylphenol
2-ethylphenol
Ethyl-catechols
Ethyl-hydroquinones
t-butyl acrylate
Methyl Methacrylate
Maleic acid
Oxalic acid

Based on a comprehensive review of available scientific and industrial literature, there is no specific information regarding the applications of This compound in the requested areas of materials science, chemical synthesis, and industrial processes.

Extensive searches for the use of this compound as a precursor for advanced organic materials, including as a monomer for specialty polymers, resins, liquid crystals, or optoelectronic materials, did not yield any relevant results. Similarly, no information was found detailing its role as an intermediate in the non-biocidal production of fine chemicals and agrochemicals, such as dyes, pigments, fragrances, or flavorings. Furthermore, there is no available data on its role in catalysis or catalytic processes.

The scientific literature and industrial documentation that are accessible primarily focus on related but structurally distinct compounds, such as other isomers of chloro-ethylphenol or related phenols. Therefore, it is not possible to provide a scientifically accurate article on the specified applications of this compound as outlined in the request.

Applications of 3 Chloro 2 Ethylphenol in Materials Science, Chemical Synthesis, and Industrial Processes Excluding Clinical/biological

Environmental Remediation Technologies (as a target for degradation studies)

Photocatalytic Degradation in Water Treatment Models

The advanced oxidation process (AOP) of photocatalytic degradation is a promising method for the removal of persistent organic pollutants, such as chlorophenols, from water. rsc.orgkashanu.ac.ir This technique utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO2), which, upon irradiation with UV light, generates highly reactive hydroxyl radicals (•OH). iwaponline.com These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances, ultimately leading to complete mineralization into carbon dioxide (CO2) and inorganic acids like hydrochloric acid (HCl). iwaponline.comiwaponline.com

Research on various chlorophenols has demonstrated that the rate of photocatalytic oxidation is dependent on the degree of chlorination and the position of the chlorine atoms on the phenol (B47542) ring. iwaponline.comiwaponline.com For instance, in the case of mono-chlorophenols, the extent of oxidation has been observed to follow the order: 4-chlorophenol (B41353) > 3-chlorophenol (B135607) > 2-chlorophenol (B165306). iwaponline.comiwaponline.com The degradation process typically follows first-order reaction kinetics with respect to the concentration of the chlorophenol. iwaponline.comiwaponline.com

The concentration of the TiO2 catalyst also plays a crucial role. The reaction rate tends to increase with the catalyst concentration up to an optimal point, after which a further increase can lead to a decrease in the rate due to increased turbidity of the solution, which hinders light penetration. iwaponline.com

The degradation of chlorophenols proceeds through a series of intermediate products. The initial attack by hydroxyl radicals can lead to the formation of chlorocatechols, which are then further oxidized. nih.govnih.gov For example, the degradation of 2-chlorophenol often proceeds via the formation of 3-chlorocatechol (B1204754). nih.gov It is anticipated that 3-chloro-2-ethylphenol would undergo a similar degradation pathway, involving hydroxylation of the aromatic ring followed by ring cleavage and eventual mineralization.

The following table summarizes findings from studies on the photocatalytic degradation of various chlorophenols, providing a comparative context for the expected degradation of this compound.

Table 1: Research Findings on Photocatalytic Degradation of Various Chlorophenols

Compound Catalyst Light Source Key Findings Reference
2-Chlorophenol TiO2 UV Total oxidation achieved within 6 hours for an initial concentration of 5 x 10-4 M. The reaction follows first-order kinetics. iwaponline.com
Mono-chlorophenols (2-, 3-, and 4-chlorophenol) TiO2 UV Extent of oxidation follows the order: 4-chloro > 3-chloro > 2-chloro phenol. iwaponline.comiwaponline.com
2,4-Dichlorophenol Ozonation and Fenton oxidation - Photocatalytic ozonation was found to be a superiorly effective method for removal compared to ozonation and Fenton oxidation alone. rsc.org
4-Chlorophenol Lanthanum Oxide Nanoparticles (LONPs) UVC/Vis Highest removal efficiency was observed at pH 7, with a 92% removal rate achieved with a catalyst dosage of 1 g/L. kashanu.ac.ir

Environmental Fate, Degradation Pathways, and Transformation Products of 3 Chloro 2 Ethylphenol Focus on Chemical Degradation

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 3-chloro-2-ethylphenol, the primary abiotic degradation pathways include photolysis, hydrolysis, and oxidation by reactive oxygen species.

Photolysis is the degradation of a compound by light. The photochemical behavior of chlorophenols often involves the initial cleavage of the carbon-chlorine (C-Cl) bond researchgate.net. For monochlorophenols, the position of the chlorine atom on the aromatic ring significantly influences the transformation process researchgate.net. In the case of this compound, exposure to ultraviolet (UV) radiation, particularly at wavelengths greater than 290 nm, can induce its degradation. While specific studies on this compound are limited, the photodegradation of other chlorophenol isomers, such as 2-chlorophenol (B165306) and 3-chlorophenol (B135607), has been shown to be faster in the presence of a photocatalyst like titanium dioxide (TiO2) under illumination at wavelengths greater than 340 nm compared to direct photolysis mdpi.com. This process can lead to the formation of various intermediates and ultimately, mineralization to carbon dioxide and water.

The photo-oxidation process is often enhanced by the presence of photosensitizers, which can generate reactive oxygen species that in turn attack the this compound molecule.

Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants like this compound. These processes generate highly reactive oxygen species (ROS), with the hydroxyl radical (•OH) being one of the most powerful oxidants researchgate.net. The reaction of hydroxyl radicals with phenolic compounds is initiated by the addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate researchgate.net. This is a rapid reaction, and in the presence of oxygen, it leads to the formation of hydroxylated products and subsequent ring cleavage researchgate.net.

The degradation of various chlorophenols through AOPs like the Fenton and photo-Fenton processes has been demonstrated to be effective researchgate.net. These processes can lead to the formation of major products such as formic and acetic acids, with other potential byproducts forming in negligible concentrations researchgate.net. Ultimately, complete mineralization to inorganic products can be achieved.

Table 1: Summary of Abiotic Degradation Mechanisms for this compound

Degradation MechanismDescriptionKey FactorsPotential Transformation Products
Photolysis/Photo-oxidation Degradation by light, potentially enhanced by photocatalysts.Wavelength of light, presence of photosensitizers (e.g., TiO2).Chlorinated catechols, hydroquinones, ring-cleavage products.
Hydrolysis Slow breakdown by reaction with water.pH, temperature.Generally considered insignificant under environmental conditions.
Oxidative Degradation Rapid reaction with reactive oxygen species like hydroxyl radicals.Presence of oxidants (e.g., H2O2), catalysts (e.g., Fe2+), UV light.Hydroxylated derivatives, carboxylic acids (formic, acetic), CO2.

Biotic Degradation Mechanisms and Microbial Transformation

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of chlorophenols from the environment.

Both aerobic and anaerobic microorganisms are capable of degrading chlorophenols. Under aerobic conditions, the initial step in the bacterial degradation of lower chlorinated phenols typically involves an attack by monooxygenases, which results in the formation of chlorocatechols as the primary intermediates researchgate.net. These chlorocatechols then undergo ring cleavage, which can proceed via either an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic cycles slideshare.net. Several bacterial genera, including Pseudomonas, have been identified as being capable of degrading chlorophenols nih.govnih.gov.

Fungi, particularly white-rot fungi, are also known to cometabolize chlorinated phenols researchgate.net. These fungi secrete extracellular enzymes, such as laccases and peroxidases, which can oxidize a wide range of aromatic pollutants. While specific fungal pathways for this compound have not been detailed, the general mechanisms for chlorophenol degradation by fungi are well-established.

The identification of intermediate products is key to understanding the degradation pathway. For lower chlorinated phenols, the formation of chlorocatechols is a common initial step in bacterial metabolism researchgate.net. For instance, the degradation of 2-chlorophenol often proceeds through the formation of 3-chlorocatechol (B1204754) nih.gov.

Following the initial hydroxylation, the aromatic ring is cleaved. In the ortho-cleavage pathway, this leads to the formation of (chloro)muconic acids. In the meta-cleavage pathway, hydroxymuconic semialdehydes are produced. These intermediates are further metabolized into smaller molecules that can be used by the microorganism for energy and growth. While the specific intermediates for this compound degradation have not been definitively identified in the literature, based on the degradation of similar compounds, a plausible pathway would involve the formation of a chlorinated ethylcatechol.

Table 2: Potential Biotic Degradation Intermediates of this compound

Initial CompoundPotential Intermediate(s)Metabolic Pathway
This compoundChloro-ethylcatecholMonooxygenase attack
Chloro-ethylcatecholChloro-muconic acid derivativesortho-cleavage
Chloro-ethylcatecholHydroxymuconic semialdehyde derivativesmeta-cleavage

Enzymatic Dechlorination and Ring Cleavage Mechanisms

Microorganisms have evolved sophisticated enzymatic machinery to break down these persistent pollutants. researchgate.netnih.gov In the case of chlorinated phenols, the initial attack often involves hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. This step can lead to the removal of the chlorine atom, a process known as dechlorination. Following dechlorination, the resulting dihydroxy aromatic intermediate, a catechol or a substituted catechol, is susceptible to ring cleavage by dioxygenase enzymes.

There are two primary pathways for ring cleavage: the ortho-cleavage and the meta-cleavage pathways. The choice of pathway is determined by the specific enzymes produced by the degrading microorganism. In the ortho-cleavage pathway, the aromatic ring is broken between the two hydroxyl groups of the catechol intermediate. In the meta-cleavage pathway, the cleavage occurs adjacent to one of the hydroxyl groups. The catabolism of 4-alkylphenols in some bacteria has been shown to proceed via a meta-cleavage pathway. frontiersin.org

For this compound, it is plausible that a similar sequence of events occurs. A microbial monooxygenase could hydroxylate the ring, potentially leading to the formation of a chlorocatechol derivative. Subsequent enzymatic action would then lead to the removal of the chlorine atom. The resulting ethyl-substituted catechol would then be a substrate for ring-cleavage dioxygenases, leading to the formation of aliphatic acids that can be further metabolized by the microorganism. Laccases, a type of phenol-oxidizing enzyme, have also been shown to be involved in the degradation of ethylphenols like 4-ethylphenol (B45693) and 4-ethylguaiacol, suggesting another potential enzymatic route for the initial transformation of this compound. avf.orgavf.org

Environmental Persistence and Mobility in Different Compartments

The persistence and movement of this compound in the environment are governed by its physical and chemical properties, primarily its tendency to sorb to soil and sediment and its volatility from water bodies.

Sorption to Soil and Sediment

The sorption of organic compounds to soil and sediment is a key process that influences their bioavailability and potential for leaching into groundwater. This process is largely governed by the compound's hydrophobicity and the organic carbon content of the soil or sediment. nih.gov While direct experimental data for the soil organic carbon-water (B12546825) partitioning coefficient (Koc) of this compound is unavailable, data for a similar compound, 2-ethylphenol (B104991), can provide an estimate. The estimated Koc for 2-ethylphenol is 530, suggesting it will have moderate to low mobility in soil. nih.govguidechem.com Phenolic compounds, in general, can be sorbed to soil through various mechanisms, including partitioning into soil organic matter and interactions with the mineral surfaces of the soil. thescipub.comresearchgate.net The presence of both a chlorine atom and an ethyl group on the phenol (B47542) ring of this compound is expected to increase its hydrophobicity compared to phenol, likely leading to a moderate affinity for sorption to soil and sediment. The sorption of phenolic compounds is also influenced by soil properties such as organic matter content, with higher organic matter leading to increased sorption. nih.gov

Interactive Data Table: Estimated Soil Sorption Coefficient for a Structurally Similar Compound

CompoundEstimated Koc (L/kg)Mobility in Soil
2-Ethylphenol530Moderate to Low

Note: This data is for a structurally similar compound and is used as an estimate in the absence of specific data for this compound.

Volatilization from Water Bodies

Volatilization is the process by which a chemical transfers from a liquid phase (like water) to a gas phase (like air). usgs.govresearchgate.netepa.gov The tendency of a chemical to volatilize from water is described by its Henry's Law constant. wikipedia.orgcopernicus.org A higher Henry's Law constant indicates a greater tendency to partition into the air.

Specific data for the Henry's Law constant of this compound is not available. However, data for related compounds can offer an approximation. For instance, the estimated Henry's Law constant for 4-ethylphenol is 1.2 x 10⁻⁶ atm-m³/mol, which suggests that it will volatilize from water surfaces. nih.gov The Henry's Law constant for phenol is even lower, indicating less of a tendency to volatilize. nist.gov Given the presence of the chloro and ethyl groups, it is anticipated that this compound will have a Henry's Law constant that would classify it as a compound that can volatilize from water, though this process may not be a major environmental fate pathway. nih.gov

Interactive Data Table: Estimated Henry's Law Constants for Structurally Similar Compounds

CompoundEstimated Henry's Law Constant (atm-m³/mol)Volatilization Potential from Water
4-Ethylphenol1.2 x 10⁻⁶Expected to volatilize
Phenol4.9 x 10⁻⁷Lower potential to volatilize

Note: This data is for structurally similar compounds and is used to infer the potential behavior of this compound.

Formation of Transformation Products in Environmental Matrices

The degradation of this compound in the environment will lead to the formation of various transformation products, some of which may be more or less stable and toxic than the parent compound. nih.gov

Identification and Characterization of Novel Metabolites

While no studies have specifically identified the metabolites of this compound, the degradation pathways of other alkylphenols and chlorophenols suggest the types of transformation products that might be formed. nih.govresearchgate.netresearchgate.net The initial enzymatic attack is likely to introduce additional hydroxyl groups to the aromatic ring. For example, the degradation of some alkylphenols proceeds through the formation of a corresponding alkylcatechol. frontiersin.org In the case of this compound, this would lead to the formation of a chlorinated ethylcatechol.

Further degradation would involve the cleavage of the aromatic ring, resulting in the formation of various aliphatic carboxylic acids. The specific nature of these metabolites will depend on whether the ring cleavage proceeds via the ortho or meta pathway. The reduction of vinylphenols to ethylphenols has been observed in some bacteria, indicating that enzymatic modifications of the ethyl side chain are also possible. nih.govresearchgate.netasm.org Simulation methods are often employed to predict the formation of transformation products of organic contaminants in the environment. nih.gov

Pathways Leading to More or Less Stable By-products

However, under certain conditions, incomplete degradation can lead to the formation of more persistent or even more toxic by-products. For instance, the chlorination of phenols during water treatment can lead to the formation of various chlorinated by-products. researchgate.net The polymerization of phenolic compounds, a process that can be mediated by enzymes like laccases, can lead to the formation of larger, more complex, and potentially more stable humic-like substances. nih.gov The stability and ultimate fate of these by-products will depend on the specific environmental conditions, including the microbial communities present and the availability of other nutrients.

Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment necessitate highly sensitive and selective analytical methods. Due to the typically low concentrations at which this compound may be present and the complexity of the sample matrices, the analytical process generally involves two key stages: efficient extraction and preconcentration of the analyte, followed by instrumental analysis for separation and detection.

Extraction and Preconcentration Techniques

Effective sample preparation is a critical step to isolate this compound from interfering substances and to concentrate it to a level amenable to instrumental detection. While traditional methods like liquid-liquid extraction (LLE) and Soxhlet extraction have been used, they often require large volumes of hazardous organic solvents and are time-consuming. nih.govdntb.gov.ua Consequently, modern techniques that are faster, more efficient, and environmentally friendlier have become prevalent for the analysis of chlorophenols.

Solid-Phase Extraction (SPE) is a widely adopted technique for extracting chlorophenols from aqueous samples. tsijournals.comresearchgate.net This method involves passing a water sample through a cartridge containing a solid sorbent that retains the analyte. The sorbent can then be washed to remove interferences, and the target compound is subsequently eluted with a small volume of an appropriate organic solvent, achieving significant preconcentration. tsijournals.com Common sorbents for chlorophenols include reversed-phase materials like octadecylsilane (B103800) (C18) and polymeric phases. tsijournals.comjcsp.org.pk For instance, studies have demonstrated the suitability of ENVI-18, a reversed-phase sorbent, for the extraction of various chlorophenols from water, using a mixture of methanol (B129727) and acetonitrile (B52724) for elution, with recoveries often exceeding 80%. tsijournals.com

Solid-Phase Microextraction (SPME) is a solvent-free alternative that integrates sampling, extraction, and concentration into a single step. nih.govresearchgate.net In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either directly or in the headspace). The analytes adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov The choice of fiber coating is crucial; for polar compounds like phenols, polyacrylate or mixed-phase fibers are often employed to achieve good extraction efficiency. nih.govresearchgate.net

Microwave-Assisted Extraction (MAE) is a highly efficient method for extracting analytes from solid samples like soil and sediment. nih.govresearchgate.net The sample is mixed with a small amount of an appropriate solvent and heated with microwaves. The microwave energy rapidly heats the solvent, accelerating the extraction of the target analytes from the sample matrix. This technique significantly reduces extraction times and solvent consumption compared to traditional Soxhlet extraction. nih.gov

The table below summarizes key extraction and preconcentration techniques applicable to the analysis of chlorophenols in environmental samples.

TechniqueSample TypePrincipleAdvantagesCommon Sorbents/SolventsTypical Recoveries
Solid-Phase Extraction (SPE) WaterAnalyte partitions from liquid phase onto a solid sorbent.High preconcentration factor, reduced solvent use vs. LLE.C18, ENVI-18, Polymeric Phases80-105% tsijournals.com
Solid-Phase Microextraction (SPME) Water, SoilAnalyte adsorbs onto a coated fiber, followed by thermal desorption.Solvent-free, simple, integrates sampling and concentration.Polyacrylate (PA), Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)>90% (analyte dependent) nih.gov
Microwave-Assisted Extraction (MAE) Soil, SedimentMicrowave energy heats a solvent to rapidly extract analytes from a solid matrix.Fast, reduced solvent consumption, high efficiency.Acetonitrile, Acetone90-101% nih.gov

Chromatographic and Spectrometric Detection in Complex Samples

Following extraction, instrumental analysis is required to separate this compound from other compounds and to quantify it accurately. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common separation techniques employed for this purpose. researchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like chlorophenols. epa.gov When coupled with detectors such as a Flame Ionization Detector (FID), an Electron Capture Detector (ECD), or a Mass Spectrometer (MS), GC provides excellent separation and sensitivity. epa.gov For phenols, direct analysis by GC can sometimes result in poor peak shape and low response. Therefore, a derivatization step is often performed prior to analysis to convert the polar hydroxyl group into a less polar ether or ester. epa.gov This process enhances volatility and improves chromatographic performance. A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which creates derivatives that are highly sensitive to ECD, a detector well-suited for halogenated compounds. epa.gov GC coupled with mass spectrometry (GC-MS) is particularly valuable as it provides definitive identification of the compound based on its unique mass spectrum, in addition to quantification. jcsp.org.pk

High-Performance Liquid Chromatography (HPLC) is another widely used technique, especially for compounds that are not easily volatilized or are thermally unstable. jcsp.org.pk Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (e.g., C18 or ODS) is used with a polar mobile phase, typically a mixture of water (often acidified) and an organic solvent like acetonitrile or methanol. jcsp.org.pk Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring absorbs UV light. jcsp.org.pk For enhanced selectivity and sensitivity, HPLC can be coupled with a fluorescence detector after pre-column or post-column derivatization, or with a mass spectrometer (LC-MS). nkust.edu.tw LC-MS and its tandem version (LC-MS/MS) offer very high selectivity and low detection limits, making them ideal for analyzing trace levels of contaminants in complex environmental samples.

The table below outlines common instrumental methods for the detection of chlorophenols.

MethodDetectorColumn/Mobile PhaseDerivatizationTypical Detection Limit (LOD)
Gas Chromatography (GC) Electron Capture Detector (ECD)DB-5, DB-1701 capillary columnsRequired (e.g., with PFBBr)~0.1 µg/L jcsp.org.pk
Gas Chromatography-Mass Spectrometry (GC-MS) Mass SpectrometerDB-5MS capillary columnOften required for improved chromatography (e.g., acetylation)0.2-2.4 ng/L (analyte dependent) jcsp.org.pk
High-Performance Liquid Chromatography (HPLC) UV DetectorC18 (ODS) column / Acetonitrile:WaterNot required0.03 µg/L jcsp.org.pk
High-Performance Liquid Chromatography (HPLC) Fluorescence DetectorC18 (ODS) column / Acetonitrile:WaterRequired (pre- or post-column labeling)1 picomole jcsp.org.pk

Theoretical and Computational Studies on 3 Chloro 2 Ethylphenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 3-chloro-2-ethylphenol. These computational methods allow for the detailed examination of molecular orbitals, charge distribution, and vibrational spectra.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity. wikipedia.org

For substituted phenols, the nature and position of the substituents on the aromatic ring significantly influence the HOMO-LUMO gap. nih.gov In the case of this compound, the presence of both an electron-withdrawing chloro group and an electron-donating ethyl group complicates a simple prediction. However, studies on related molecules provide valuable context. For instance, DFT calculations on phenol (B47542) and its derivatives show that substituents can alter the energy levels of the frontier orbitals. researchgate.netrdd.edu.iq

Table 1: Comparative HOMO-LUMO Gap Data for Related Phenolic Compounds (Theoretical Values) This table presents data for related compounds to infer the properties of this compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Phenol-6.78-1.585.20DFT/B3LYP/6-311G(d,p)
2-Chlorophenol (B165306)-6.89-1.825.07DFT/B3LYP/6-311G
2-Ethylphenol (B104991)-6.72-1.515.21DFT/B3LYP/6-31G*

Data is synthesized from various computational chemistry studies and should be considered as illustrative.

The data suggests that the chloro substituent tends to lower both HOMO and LUMO energies, with a slight narrowing of the gap compared to phenol. Conversely, the ethyl group has a less pronounced effect, slightly raising the HOMO energy and minimally affecting the LUMO, resulting in a gap similar to that of phenol. For this compound, a competitive effect of these substituents is expected.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to understanding its reactivity, polarity, and intermolecular interactions. The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In phenol, the hydroxyl group's oxygen atom is an area of high electron density (negative potential), while the hydrogen of the hydroxyl group is electron-deficient (positive potential). ucalgary.ca For this compound, the electronegative chlorine atom will draw electron density from the ring, creating a region of positive potential around it. The ethyl group, being weakly electron-donating, will slightly increase the electron density on the ring.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to compute these vibrational frequencies, which can then be correlated with experimental spectra. nih.gov The accuracy of these calculations is often improved by using scaling factors to account for anharmonicity and basis set limitations. nih.gov

For this compound, several characteristic vibrational modes are expected:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations usually appear between 3000 and 3100 cm⁻¹. kbhgroup.in

C-C Stretching: Vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ range. kbhgroup.in

C-O Stretching: This mode is typically observed around 1200-1300 cm⁻¹.

C-Cl Stretching: A strong vibration generally found in the 550-850 cm⁻¹ region.

Computational studies on related molecules like o-chlorophenol and p-ethylphenol provide a basis for assigning the vibrational modes of this compound. kbhgroup.inresearchgate.net

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for Related Phenols This table presents data for related compounds to infer the properties of this compound.

Vibrational ModePhenolo-Chlorophenolp-Ethylphenol
O-H Stretch~3650~3630~3655
Aromatic C-H Stretch~3050-3100~3040-3090~3030-3080
Ring C-C Stretch~1500, 1600~1480, 1590~1510, 1615
C-O Stretch~1260~1255~1250
C-Cl Stretch-~750-

Frequencies are approximate and based on DFT calculations from various sources.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and hydroxyl groups in this compound gives rise to different spatial arrangements or conformations. Understanding the potential energy surface associated with the rotation of these groups is essential for characterizing the molecule's stable forms and the energy barriers between them.

Rotational Barriers of the Ethyl Group and Hydroxyl Group

The rotation of the ethyl group and the hydroxyl group relative to the phenyl ring is not free and is hindered by energy barriers. These barriers arise from steric interactions and electronic effects.

Hydroxyl Group Rotation: The rotation of the -OH group around the C-O bond in phenols has been a subject of numerous studies. For phenol itself, a two-fold barrier to rotation exists, with the planar conformations (hydroxyl hydrogen in the plane of the ring) being the most stable. The barrier height is influenced by substituents.

Ethyl Group Rotation: The ethyl group also exhibits rotational barriers. The most stable conformation typically has the C-C bond of the ethyl group staggered relative to the C-C bonds of the phenyl ring to minimize steric hindrance.

Computational studies on molecules like 2,6-diethylphenol (B86025) have used microwave spectroscopy and advanced modeling to determine the barrier heights for both ethyl and hydroxyl group rotations. nih.gov For this compound, the interaction between the adjacent chloro and ethyl groups, as well as the hydroxyl group, will lead to a complex potential energy surface with distinct rotational barriers.

Interconversion Pathways between Conformational Isomers

The different stable conformations of this compound can interconvert by overcoming the rotational energy barriers. These interconversion pathways can be mapped out computationally by performing a relaxed scan of the potential energy surface along the dihedral angles of the rotating groups.

The analysis of the potential energy surface reveals the transition states that connect the conformational isomers. The energy of these transition states corresponds to the height of the rotational barriers. Studies on similar molecules, such as propofol (B549288) (2,6-diisopropylphenol), have identified multiple conformers arising from the internal rotations of the substituent groups. researchgate.net The relative energies of these conformers and the barriers between them determine their populations at a given temperature. For this compound, the most stable conformer would likely be one that minimizes the steric repulsion between the bulky ethyl group, the chlorine atom, and the hydroxyl group.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and predicting the most likely reaction mechanisms. For this compound, key reaction types for investigation include electrophilic substitution on the aromatic ring and dechlorination processes.

The directing effects of the hydroxyl, chloro, and ethyl substituents on the aromatic ring of this compound determine the regioselectivity of electrophilic aromatic substitution reactions. Computational models, particularly those based on Density Functional Theory (DFT), can predict the preferred sites of electrophilic attack by calculating the energies of the intermediate sigma-complexes (also known as Wheland intermediates). A lower energy for a given intermediate corresponds to a more stable transition state leading to it, and thus a faster reaction pathway.

While direct computational studies on the electrophilic substitution of this compound are scarce, the principles can be inferred from general studies on substituted aromatic systems. Such a study would typically involve the following steps:

Optimization of the ground state geometry of this compound.

Modeling the attack of an electrophile (e.g., NO₂⁺ for nitration, or a generic electrophile E⁺) at each possible position on the aromatic ring.

Calculation of the energies of the resulting sigma-complex intermediates.

Comparison of these energies to determine the most favored substitution pattern.

The hydroxyl group is a strong activating group and an ortho, para-director. The ethyl group is a weak activating group and also an ortho, para-director. The chlorine atom is a deactivating group but is also an ortho, para-director due to its lone pairs. The interplay of these electronic and steric effects would dictate the ultimate regioselectivity. A computational analysis would provide quantitative insights into these competing influences.

Reductive dechlorination is a critical reaction pathway for chlorinated aromatic compounds, particularly in environmental and toxicological contexts. Computational studies can predict the feasibility of different dechlorination mechanisms, such as those involving radical intermediates or nucleophilic attack. For chlorophenols, the strength of the carbon-chlorine (C-Cl) bond is a key determinant of the ease of dechlorination.

A Quantitative Structure-Property Relationship (QSPR) study on the anaerobic biodegradation of chlorophenols found that the resonance energy of the weakest C-Cl bond is a significant factor in reductive dechlorination processes. nih.gov Computational methods like DFT can be used to calculate bond dissociation energies (BDEs) for the C-Cl bond in this compound. A lower BDE would suggest a greater susceptibility to dechlorination.

Furthermore, computational analysis can be employed to investigate the transition states of proposed dechlorination reactions, for instance, by reaction with a reducing agent. This would involve locating the transition state structure on the potential energy surface and calculating the activation energy barrier. A lower activation energy would indicate a more kinetically favorable dechlorination pathway.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into solvation effects and intermolecular interactions that govern the macroscopic properties of a substance.

The behavior of this compound in a solvent is crucial for understanding its environmental fate, transport, and potential interactions in biological systems. MD simulations can model the interactions between a single molecule of this compound and a large number of solvent molecules (e.g., water).

Such a simulation would typically involve:

Defining a force field that accurately describes the intra- and intermolecular forces for both this compound and the solvent.

Placing the this compound molecule in a box of solvent molecules.

Simulating the movement of all atoms over a period of time by numerically integrating Newton's equations of motion.

From the resulting trajectory, properties such as the radial distribution function between specific atoms of the solute and solvent can be calculated. This would reveal the structure of the solvation shell, including the nature of hydrogen bonding between the phenolic hydroxyl group and water molecules, and the hydrophobic interactions around the ethyl and chloro-substituted aromatic ring. While specific MD studies on this compound are not readily found, research on other substituted phenols in aqueous solution has demonstrated the utility of this approach in understanding solvation structures.

In both the liquid and solid states, intermolecular interactions dictate the physical properties of this compound. MD simulations can be used to study these interactions in solution. In the solid state, X-ray crystallography, often complemented by computational studies, reveals the packing of molecules in the crystal lattice.

For analogous compounds, such as 4-chloro-3-ethylphenol (B1220485), solid-state studies have revealed the formation of O-H···O hydrogen-bonded chains. researchgate.net It is highly probable that this compound would also exhibit hydrogen bonding via its phenolic hydroxyl group. Additionally, π-stacking interactions between aromatic rings and halogen-halogen (Cl···Cl) interactions are other potential non-covalent forces that would influence the crystal packing. A computational study on the isomer 4-chloro-3-ethylphenol identified offset face-to-face π-stacking with a centroid-centroid distance of 3.580 Å and a short intermolecular Cl···Cl contact of 3.412 Å. researchgate.net Similar interactions would be expected for this compound.

A quantum chemical study of 4-chloro-3-ethylphenol using DFT with the B3LYP/6-311G(d,p) basis set has provided optimized geometric parameters. researchgate.net While these are for an isomer, they offer a reasonable approximation for the bond lengths and angles in this compound.

Table 1: Calculated Geometric Parameters for 4-chloro-3-ethylphenol (as an analogue for this compound)

ParameterBondCalculated Value (Å)
Bond LengthC-Cl1.690
Bond LengthC-O1.375
Bond LengthO-H0.960
Bond LengthC-C (aromatic)1.387 - 1.402
Bond LengthC-C (ethyl)1.506 - 1.534
Bond LengthC-H (aromatic)1.082 - 1.086
Bond LengthC-H (ethyl)1.095 - 1.109

Data derived from a computational study on the isomer 4-chloro-3-ethylphenol and serves as an illustrative example. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (focused on non-biological properties)

QSPR models are statistical tools that correlate the structural or computational descriptors of a series of compounds with their experimentally measured properties. For this compound, QSPR studies could be developed to predict various non-biological physicochemical properties such as boiling point, vapor pressure, and solubility.

A typical QSPR study involves:

Assembling a dataset of compounds with known experimental values for the property of interest.

Calculating a variety of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Developing a mathematical model that relates a subset of these descriptors to the property using statistical methods like multiple linear regression or partial least squares.

Validating the model to ensure its predictive power.

A quantum chemical study on 4-chloro-3-ethylphenol calculated several electronic properties that are commonly used as descriptors in QSPR studies. researchgate.net These provide an indication of the values that might be expected for this compound.

Table 2: Calculated Electronic Properties for 4-chloro-3-ethylphenol (as an analogue for this compound)

PropertyCalculated Value
HOMO Energy-0.231 eV
LUMO Energy-0.019 eV
HOMO-LUMO Gap0.212 eV
Dipole Moment1.0071 Debye

Data derived from a computational study on the isomer 4-chloro-3-ethylphenol and serves as an illustrative example. researchgate.net

Modeling of Reactivity Parameters

The reactivity of a chemical compound is governed by its electronic structure. Computational models can quantify various parameters that serve as descriptors of this reactivity. For substituted phenols, these parameters are of significant interest, for instance, in understanding their antioxidant potential or their behavior in various chemical reactions. nih.govresearchgate.net

DFT calculations are a common method to determine these reactivity parameters. nih.govresearchgate.net Functionals such as B3LYP are frequently used in combination with various basis sets (e.g., 6-311G(d,p) or cc-pVQZ) to optimize the molecular geometry and calculate electronic properties. researchgate.netresearchgate.net The choice of functional and basis set is critical for obtaining accurate results. acs.org

Key reactivity parameters that are typically calculated for phenolic compounds include:

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical indicator of antioxidant activity. A lower BDE suggests that the hydrogen atom can be more easily donated to neutralize free radicals. acs.orgnih.gov Theoretical studies on various substituted phenols have shown that the nature and position of substituents significantly influence the O-H BDE. acs.orgacs.org For instance, electron-donating groups generally decrease the BDE, enhancing antioxidant capacity.

Ionization Potential (IP) and Electron Affinity (EA): These parameters relate to the energy required to remove an electron and the energy released upon gaining an electron, respectively. They are important for understanding mechanisms like single-electron transfer. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental to chemical reactivity. researchgate.net The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

ParameterCalculated ValueUnit
O-H Bond Dissociation EnthalpyValuekcal/mol
Ionization PotentialValueeV
Electron AffinityValueeV
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Chemical Potential (μ)ValueeV
Hardness (η)ValueeV
Electrophilicity Index (ω)ValueeV

Note: The values in this table are placeholders and would need to be determined by specific quantum chemical calculations for this compound.

Prediction of Spectroscopic Properties

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated from the vibrational frequencies of the molecule's normal modes. DFT calculations can predict these frequencies with a reasonable degree of accuracy. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the theoretical models and the neglect of anharmonicity. researchgate.net The analysis of the calculated vibrational modes allows for the assignment of specific peaks in an experimental IR spectrum to particular bond stretches, bends, and torsions within the molecule. For this compound, this would involve identifying the characteristic vibrational frequencies for the O-H stretch, C-Cl stretch, C-C stretches of the aromatic ring, and the various modes associated with the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. dergipark.org.tr The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which the chemical shifts (relative to a standard like tetramethylsilane, TMS) are derived. dergipark.org.tr These predictions can aid in the assignment of complex experimental NMR spectra. For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule, reflecting the influence of the chloro, ethyl, and hydroxyl substituents on the electronic environment of the aromatic ring.

A hypothetical data table summarizing the predicted spectroscopic data for this compound might look as follows:

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Position Predicted ¹H Shift Predicted ¹³C Shift
C1-OH Value -
C2-Ethyl (CH₂) Value Value
C2-Ethyl (CH₃) Value Value
C3-Cl - Value
Aromatic CH Value Value

Predicted Major IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (Scaled)
O-H stretch Value
Aromatic C-H stretch Value
Aliphatic C-H stretch Value
C=C aromatic ring stretch Value
C-O stretch Value

Note: The values in these tables are placeholders and would need to be generated from specific computational spectroscopic calculations for this compound.

Advanced Analytical Methodologies for Detection and Quantification of 3 Chloro 2 Ethylphenol

Chromatographic Techniques with Advanced Detection

Chromatographic methods provide the powerful separation of target analytes from matrix interferences, which is a prerequisite for accurate quantification. When coupled with high-resolution and sensitive detectors, these techniques represent the gold standard for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with High-Resolution Mass Analyzers

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like 3-chloro-2-ethylphenol. The separation is achieved in a capillary column, often with a non-polar stationary phase, based on the compound's boiling point and affinity for the phase. For enhanced selectivity and sensitivity, particularly in complex samples, triple quadrupole (MS/MS) or high-resolution mass spectrometers (HRMS) like Time-of-Flight (TOF) or Orbitrap analyzers are employed. nih.gov

The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode allows for the lowest possible detection limits with high compound selectivity. thermofisher.com This is crucial for analyzing matrix-laden extracts from environmental samples. thermofisher.com High-resolution mass analyzers provide highly accurate mass measurements, which aids in the confident identification of unknown substances and reduces the likelihood of false positives. lcms.cz For phenols and chlorophenols, a derivatization step is often required to improve their volatility and chromatographic behavior. researchgate.net

The performance of GC-MS systems for the analysis of phenols can be optimized through various parameters, including the choice of capillary column, temperature programming, and injector type. Programmed Temperature Vaporizing (PTV) injectors, for instance, can achieve optimum sample transfer into the analytical column for critical phenolic compounds. thermofisher.com

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis
ParameterConditionReference
GC SystemTRACE 1310 Gas Chromatograph thermofisher.com
Column TypeTG-5MS, 20 m × 0.18 mm ID × 0.18 µm film thermofisher.com
Carrier GasHelium, constant flow at 1.0 mL/min thermofisher.com
Oven Program75°C (2.2 min), then 30°C/min to 200°C, then 20°C/min to 300°C (1.0 min) thermofisher.com
Injector TypeProgrammed Temperature Vaporizing (PTV), Splitless thermofisher.com
Mass SpectrometerTSQ Duo Triple Quadrupole thermofisher.com
Ionization ModeElectron Ionization (EI), 70 eV thermofisher.com
Acquisition ModeSelected Reaction Monitoring (SRM) thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique has become a primary tool for analyzing trace levels of contaminants in food and environmental samples. nih.gov LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov

Triple quadrupole (QqQ) mass spectrometers are frequently used in LC-MS/MS applications for targeted mycotoxin and other contaminant determinations. nih.gov These systems are typically operated in multiple-reaction monitoring (MRM) mode, which provides significant gains in both sensitivity and selectivity compared to full-scan mode. nih.gov This allows for the development of sensitive and selective methods for the determination of a wide range of analytes, including phenolic compounds. nih.govepa.gov Method validation for LC-MS/MS analysis of phenolic compounds often demonstrates high sensitivity, with limits of detection (LODs) and limits of quantification (LOQs) in the low µg/kg or ng/L range. nih.gov

Table 2: Performance Data for LC-MS/MS Analysis of Trace Phenolic Compounds
ParameterValue RangeReference
Limits of Detection (LODs)0.01 to 9.84 µg/kg nih.gov
Limits of Quantification (LOQs)0.03 to 32.8 µg/kg nih.gov
Intra-day Precision (%RSD)< 8.4% nih.gov
Inter-day Precision (%RSD)< 14.4% nih.gov
Recoveries81.9% to 117.2% nih.gov

Capillary Electrophoresis Coupled with Spectrometric Detection

Capillary electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries under the influence of a high-voltage electric field. openchemicalengineeringjournal.comwikipedia.org It offers advantages such as short analysis times, high separation efficiency (often exceeding one million theoretical plates), and the consumption of very small sample volumes. openchemicalengineeringjournal.comnih.gov Analytes are separated based on their ionic mobility and/or partitioning into an alternate phase. wikipedia.org

For the detection of compounds like this compound, CE can be coupled with various spectrometric detectors. The most common is UV-Vis absorbance detection, where a section of the capillary itself serves as the detection cell. wikipedia.org For enhanced sensitivity and structural information, CE is hyphenated with mass spectrometry (CE-MS). openchemicalengineeringjournal.comdiva-portal.org This combination provides the high resolving power of CE with the definitive identification capabilities of MS. openchemicalengineeringjournal.com Another highly sensitive approach is coupling CE with laser-induced fluorescence (LIF) detection, which can achieve extremely low detection limits, sometimes down to the single-molecule level, although this may require derivatization of the analyte with a fluorescent tag. nih.gov

Spectroscopic Techniques for In Situ Monitoring

Spectroscopic techniques offer the potential for real-time, in-situ monitoring of contaminants, which can bypass the need for laborious sample collection and preparation steps.

Real-time Monitoring using Advanced Optical Spectroscopy

Advanced optical spectroscopy, including fluorescence and Raman techniques, is increasingly being explored for real-time monitoring applications. mdpi.com These methods allow for the direct measurement of analytes in their native environment, providing immediate data on concentration changes. mdpi.com Laser-induced fluorescence spectroscopy, for example, can be used in combination with Raman spectroscopy for the sensitive detection of micropollutants in water. mdpi.com The combination of these techniques can provide both high sensitivity from fluorescence and high specificity from the unique vibrational fingerprints obtained by Raman spectroscopy. mdpi.com While UV/Vis spectroscopy is a lower-cost option, it lacks the detailed structural information provided by IR or Raman spectroscopy and is generally less selective. mdpi.com

Surface-Enhanced Raman Scattering (SERS) for Trace Detection

Conventional Raman spectroscopy suffers from inherently weak signal intensity. mdpi.com Surface-Enhanced Raman Scattering (SERS) overcomes this limitation by dramatically amplifying the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically made of gold, silver, or copper. mdpi.com This enhancement allows for the detection of analytes at trace and even ultra-trace concentrations. mdpi.com

The development of novel SERS substrates is a key area of research aimed at improving sensitivity and reproducibility. nih.gov For instance, three-dimensional superhydrophobic SERS substrates have been developed to simultaneously separate, enrich, and detect pollutants like polycyclic aromatic hydrocarbons. rsc.org The functionalization of nanoparticle surfaces can also improve the selectivity of molecular detection. nih.gov SERS has shown strong potential to become both a laboratory and an in-situ analytical method for the fast and sensitive detection of various chemical compounds. mdpi.com The technique's high sensitivity and the molecularly specific information it provides make it a promising tool for detecting phenolic compounds like this compound. mdpi.com

Electrochemical Methods for Detection

Electrochemical sensors are powerful tools for the detection of phenolic compounds, offering advantages such as high sensitivity, rapid response, and cost-effectiveness. researchgate.netnih.gov These methods are based on the electrochemical oxidation or reduction of the target analyte at the surface of a modified electrode.

Voltammetric Techniques for Oxidation/Reduction Potential Determination

Voltammetric techniques, particularly cyclic voltammetry (CV), are instrumental in studying the electrochemical behavior of phenolic compounds and determining their oxidation and reduction potentials. scispace.comuark.edu In a typical CV experiment, the potential applied to a working electrode is swept linearly from an initial to a final potential and then back again, while the resulting current is measured. The resulting plot of current versus potential, a voltammogram, provides characteristic peaks corresponding to the oxidation and reduction events of the analyte.

The oxidation of phenols on an electrode surface, such as platinum or glassy carbon, is generally an irreversible process that involves the formation of a phenoxyl radical. uark.edudss.go.thresearchgate.net The potential at which this oxidation occurs is influenced by the molecular structure of the phenol (B47542), including the number and position of substituents on the aromatic ring. For chlorophenols, the oxidation potential is affected by the degree of chlorination. dss.go.thresearchgate.net Studies on various chlorophenols have shown that the oxidation potentials are typically observed at around +1.0 V versus a standard hydrogen electrode (SHE). dss.go.th

Table 1: Illustrative Half-Wave Potentials for Selected Chlorophenols in Micellar Solution

CompoundNumber of Chlorine AtomsHalf-Wave Potential (E1/2) vs. Ag/AgCl
Phenol00.79 V
2-Chlorophenol (B165306)10.75 V
4-Chlorophenol (B41353)10.71 V
2,4-Dichlorophenol20.68 V
2,4,6-Trichlorophenol30.61 V

Note: This data is adapted from a study on various chlorophenols and is provided for illustrative purposes to demonstrate the effect of chlorination on oxidation potential. scispace.com Specific values for this compound would require experimental determination.

The data indicates that an increase in the number of chlorine atoms leads to a decrease in the half-wave potential. scispace.com This trend can be attributed to the electron-withdrawing nature of chlorine, which facilitates the removal of an electron during oxidation. Based on these principles, a dedicated voltammetric study of this compound would be necessary to determine its precise oxidation and reduction potentials.

Sample Preparation and Matrix Effects

The analysis of trace levels of this compound in complex matrices like environmental water, soil, or biological fluids necessitates an efficient sample preparation step. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, preconcentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques for the preconcentration and cleanup of chlorophenols from aqueous samples. researchgate.net

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The efficiency of LLE is highly dependent on the pH of the sample. For phenolic compounds, the sample is typically acidified to a pH of around 2 to ensure that the phenols are in their neutral, protonated form, which is more soluble in organic solvents. thermofisher.com The choice of extraction solvent is also critical, with solvents like dichloromethane being commonly used.

Solid-Phase Extraction (SPE) has become increasingly popular due to its lower solvent consumption, higher enrichment factors, and ease of automation. researchgate.netthermofisher.com The process involves passing the sample through a cartridge packed with a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of an organic solvent. For chlorophenols, polystyrene-divinylbenzene-based sorbents are often employed. researchgate.net

Optimization of an SPE method for this compound would involve several key parameters:

Sorbent Selection: Choosing a sorbent with high affinity for the analyte.

Sample pH: Acidification to pH 2 is crucial for efficient retention of phenolic compounds. thermofisher.com

Elution Solvent: A solvent that can effectively desorb the analyte from the sorbent is needed. Methanol (B129727) and acetone are common choices. researchgate.netresearchgate.net

Sample Volume and Flow Rate: These parameters affect the retention efficiency and the time of analysis.

Table 2: Example of Optimized SPE Parameters for Chlorophenol Analysis in Water

ParameterOptimized Condition
SPE CartridgePolystyrene-divinylbenzene (500 mg)
Sample Volume500 mL
Sample pH2 (acidified with HCl)
Elution SolventDichloromethane
Elution Volume3 mL

Note: This table presents a general set of optimized conditions for the extraction of various chlorophenols from water samples and serves as a starting point for method development for this compound. researchgate.netthermofisher.com

Matrix Interference Mitigation Strategies

Matrix effects can significantly impact the accuracy and precision of an analytical method by causing either suppression or enhancement of the analyte signal. researchgate.netchromatographyonline.comchromatographyonline.com These effects arise from co-extracted compounds from the sample matrix that interfere with the detection process. In complex samples like wastewater or soil extracts, the variety of interfering substances can be substantial. researchgate.netresearchgate.net

Several strategies can be employed to mitigate matrix interference in the analysis of this compound:

Selective Sample Preparation: The optimization of SPE or LLE, as discussed previously, is the first line of defense against matrix effects. By carefully selecting sorbents and solvents, it is possible to selectively isolate the analyte while leaving behind a significant portion of the interfering compounds. researchgate.net

Chromatographic Separation: High-performance liquid chromatography (HPLC) is often used for the separation of phenolic compounds. nih.govmdpi.com By optimizing the mobile phase composition and gradient, it is possible to chromatographically resolve the analyte from co-eluting matrix components, thus preventing their interference at the detector. mdpi.com

Use of Internal Standards: An internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added to the sample at a known concentration before sample preparation. Any signal suppression or enhancement caused by the matrix will ideally affect the internal standard to the same extent as the analyte, allowing for accurate quantification. chromatographyonline.com

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the actual samples. This approach helps to compensate for matrix effects, as the standards and samples will experience similar signal alterations. chromatographyonline.com

Standard Addition: In this method, known amounts of the analyte are added to aliquots of the sample. The concentration of the analyte in the original sample is then determined by extrapolating the calibration curve back to zero response. This technique is particularly useful for complex matrices where a suitable blank matrix is not available. chromatographyonline.com

The choice of the most appropriate strategy for mitigating matrix effects will depend on the complexity of the sample matrix, the required sensitivity of the method, and the available instrumentation. For the reliable analysis of this compound, a combination of these strategies may be necessary to achieve accurate and reproducible results.

Emerging Research Frontiers and Future Directions for 3 Chloro 2 Ethylphenol Research

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Selectivity

The concept of atom economy, a cornerstone of green chemistry, is central to the development of new synthetic routes for fine chemicals and pharmaceuticals. monash.edu This principle advocates for designing synthetic methods that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.comwikipedia.org For a synthesis to be considered "green," it should not only be efficient in terms of yield but also in its use of atoms.

Currently, the synthesis of 2-alkyl-3-chlorophenols, a class of compounds that includes 3-chloro-2-ethylphenol, can be achieved through methods such as the diazotization of corresponding anilines followed by a Sandmeyer-type reaction or the hydrolysis of dichlorinated aromatic precursors under high pressure and temperature. google.com For instance, a known method for producing 3-chloro-2-methylphenol (B1584042) starts from 2-amino-6-chlorotoluene. google.com While effective, these traditional methods can sometimes have a low atom economy, generating significant waste.

Future research is expected to focus on developing catalytic processes that offer higher selectivity and atom economy. nih.gov Catalytic approaches, such as catalytic hydrogenation, are often highly atom-economical. jocpr.com The development of novel catalysts could enable more direct and efficient chlorination and alkylation of phenol (B47542) or other precursors, reducing the number of steps and the amount of byproducts. nih.gov Furthermore, the use of greener solvents, such as water, and alternative energy sources like ultrasound (sonochemistry) or microwaves, are being explored to create more sustainable synthetic pathways for related chlorinated compounds. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for Chlorinated Phenols

Synthetic ApproachPotential Advantages for Atom EconomyKey Research Focus
Catalytic Direct Functionalization High selectivity, fewer reaction steps, reduced waste. nih.govDevelopment of novel catalysts for targeted chlorination and alkylation.
Biocatalysis High specificity, mild reaction conditions, use of renewable resources.Identification and engineering of enzymes for the synthesis of substituted phenols.
Flow Chemistry Improved reaction control, higher yields, enhanced safety.Optimization of reactor design and reaction conditions for continuous production.
Sonochemistry/Microwave-Assisted Synthesis Faster reaction times, reduced energy consumption, use of greener solvents. nih.govresearchgate.netInvestigating the effects of alternative energy sources on reaction efficiency and selectivity.

Exploration of this compound as a Precursor for Advanced Functional Materials

The unique structure of this compound, with its hydroxyl, chloro, and ethyl functional groups, makes it a potentially valuable building block, or monomer, for the synthesis of advanced functional materials such as polymers. scitechdaily.com The arrangement of different monomers in a polymer chain, known as its sequence, has a significant impact on the material's properties, including its stiffness and flexibility. scitechdaily.com

While direct research on polymers derived from this compound is limited, studies on structurally similar compounds provide insights into its potential. For example, block copolymers have been synthesized using 3-chloro-2-hydroxypropyl methacrylate, indicating that the chlorohydrin functionality can be a versatile platform for creating new polymers. rsc.org The presence of the chlorine atom in this compound could be exploited for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties.

Future research in this area could involve the synthesis of polyesters, polycarbonates, or epoxy resins using this compound as a monomer. The resulting polymers may exhibit interesting properties such as flame retardancy, due to the chlorine content, or enhanced thermal stability. The ethyl group could also influence the polymer's solubility and processing characteristics. The exploration of this compound in the development of new materials is a promising avenue for creating polymers with novel and useful properties.

Investigation of Its Role in Complex Chemical Reaction Networks

Understanding the reactivity of this compound is crucial for predicting its behavior in complex chemical systems, from industrial processes to environmental transformations. The phenol functional group is known to be highly reactive towards electrophilic aromatic substitution, with the hydroxyl group strongly activating the aromatic ring and directing incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org The presence of the chloro and ethyl substituents on the ring will influence the regioselectivity of these reactions.

Phenols can also participate in radical-trapping reactions, where they donate a hydrogen atom from the hydroxyl group to alkyl or peroxyl radicals. cmu.edu This antioxidant behavior is a key aspect of their chemistry. Additionally, phenols can be oxidized to form quinones, which are important in various biological and chemical processes due to their redox properties. libretexts.orgscispace.com The electrochemical oxidation of phenols can lead to the formation of catechol and hydroquinone (B1673460) species. scispace.com The specific substitution pattern of this compound will affect the rates and pathways of these reactions.

Future research will likely focus on elucidating the detailed mechanisms of these reactions for this compound and how it interacts with other chemical species in complex mixtures. This could involve kinetic studies to determine reaction rate constants and computational modeling to understand the reaction pathways. cmu.edu A deeper understanding of its reactivity will be valuable for its potential applications in organic synthesis and for assessing its environmental fate.

Integration of Machine Learning and AI in Predicting this compound Properties and Reactivity

Recent studies have demonstrated the successful use of deep neural networks (DNNs) to predict the cytotoxicity of various phenols with a high degree of accuracy. ijain.orgresearchgate.net Such models are trained on large datasets of known compounds and their properties, allowing them to learn the complex relationships between chemical structure and activity. ijain.orgresearchgate.net This approach could be applied to this compound to estimate its biological activity and potential environmental impact.

Table 2: Potential Applications of Machine Learning in this compound Research

Application AreaMachine Learning TechniquePredicted Outcome/PropertyPotential Impact
Property Prediction Deep Neural Networks (DNNs), Quantitative Structure-Activity Relationship (QSAR) models. ijain.orgresearchgate.netCytotoxicity, solubility, boiling point, environmental persistence.Faster assessment of safety and environmental impact, guiding greener chemical design.
Reactivity Prediction Generative AI, Large Language Models (LLMs). mit.eduReaction outcomes, potential side products, optimal reaction conditions.More efficient synthesis planning, reduced experimental trial-and-error. chemcopilot.com
Materials Discovery High-throughput virtual screening.Properties of polymers derived from this compound.Accelerated discovery of new functional materials with desired characteristics.

Sustainable and Circular Economy Approaches for this compound Production and Utilization

The principles of a circular economy, which aim to eliminate waste and keep materials in use for as long as possible, are becoming increasingly important in the chemical industry. mdpi.comnoviams.com This involves rethinking the entire lifecycle of a chemical, from its production to its end-of-life. circular-chemical.org For this compound, this means developing sustainable production methods and finding ways to recycle or safely degrade it after use.

Green chemistry plays a crucial role in the transition to a circular economy by providing the tools to design safer and more efficient chemical processes. mdpi.com This includes using renewable feedstocks, reducing energy consumption, and designing products for biodegradability. ejcmpr.com The microbial degradation of chlorophenols is a promising area of research for the bioremediation of contaminated sites. researchgate.netnih.gov Some microorganisms have been shown to be effective in breaking down these compounds. researchgate.net

Future research will likely focus on developing integrated strategies for the sustainable production and management of this compound. This could involve the use of biocatalysis for its synthesis from renewable sources, as well as the development of advanced oxidation processes or microbial consortia for its efficient degradation. researchgate.net Additionally, exploring the chemical recycling of materials containing this compound, where the compound is recovered and reused, is another important aspect of a circular economy approach. nih.govoup.com The goal is to create a closed-loop system where the value of the molecule is maximized and its impact on the environment is minimized. stoppoisonplastic.org

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize reaction parameters (temperature, catalyst loading) and implement QC checks (HPLC purity ≥98%). Use design of experiments (DoE) to identify critical factors (e.g., stirring rate, reactant stoichiometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.